molecular formula C28H26N4O4S B11509718 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11509718
M. Wt: 514.6 g/mol
InChI Key: GCFNXMFXEBVUGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a cyano group, and a dihydropyridine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the dihydropyridine core and the introduction of various functional groups. One common synthetic route involves the use of a multi-step reaction sequence starting from commercially available precursors. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different fields of study .

Properties

Molecular Formula

C28H26N4O4S

Molecular Weight

514.6 g/mol

IUPAC Name

5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H26N4O4S/c1-17-10-12-19(13-11-17)31-24(33)16-37-28-20(15-29)26(23-9-6-14-36-23)25(18(2)30-28)27(34)32-21-7-4-5-8-22(21)35-3/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34)

InChI Key

GCFNXMFXEBVUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CO4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.